![molecular formula C16H25NO2 B14198687 Methyl (3S)-3-[methyl(phenyl)amino]octanoate CAS No. 833453-85-3](/img/structure/B14198687.png)
Methyl (3S)-3-[methyl(phenyl)amino]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-[methyl(phenyl)amino]octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an octanoic acid backbone, with a phenyl group and a methylamino group attached to the third carbon atom in the chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-[methyl(phenyl)amino]octanoate typically involves the esterification of (3S)-3-[methyl(phenyl)amino]octanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(3S)-3-[methyl(phenyl)amino]octanoic acid+methanolacid catalystMethyl (3S)-3-[methyl(phenyl)amino]octanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-3-[methyl(phenyl)amino]octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: (3S)-3-[methyl(phenyl)amino]octanoic acid and methanol.
Reduction: (3S)-3-[methyl(phenyl)amino]octanol.
Substitution: (3S)-3-[methyl(phenyl)amino]octanamide.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-3-[methyl(phenyl)amino]octanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl (3S)-3-[methyl(phenyl)amino]octanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenyl and methylamino groups may contribute to the compound’s binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3S)-3-[methyl(phenyl)amino]hexanoate: Similar structure but with a shorter carbon chain.
Methyl (3S)-3-[methyl(phenyl)amino]decanoate: Similar structure but with a longer carbon chain.
Ethyl (3S)-3-[methyl(phenyl)amino]octanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (3S)-3-[methyl(phenyl)amino]octanoate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the phenyl and methylamino groups can enhance its binding affinity and specificity compared to similar compounds.
Eigenschaften
CAS-Nummer |
833453-85-3 |
|---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
methyl (3S)-3-(N-methylanilino)octanoate |
InChI |
InChI=1S/C16H25NO2/c1-4-5-7-12-15(13-16(18)19-3)17(2)14-10-8-6-9-11-14/h6,8-11,15H,4-5,7,12-13H2,1-3H3/t15-/m0/s1 |
InChI-Schlüssel |
NVPQEZOVLVVHCV-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC(=O)OC)N(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCC(CC(=O)OC)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
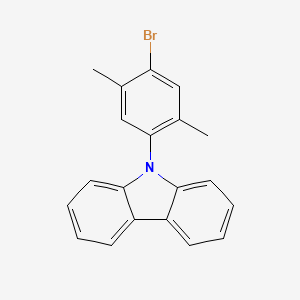
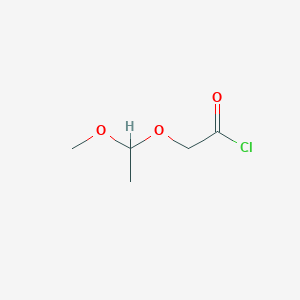
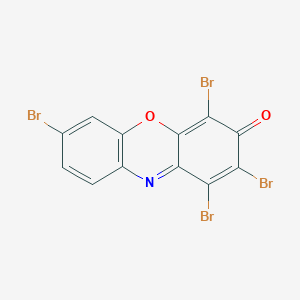
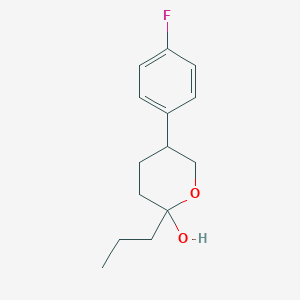
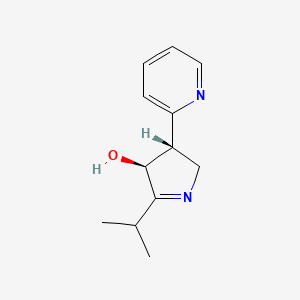

![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
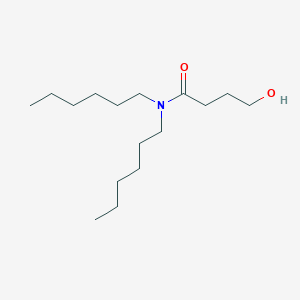
![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)

![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)


